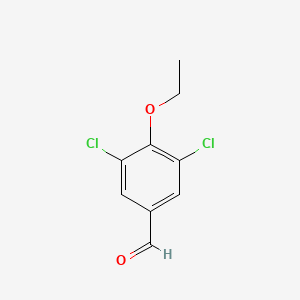

3,5-Dichloro-4-ethoxybenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,5-dichloro-4-ethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREIHDZMWHOPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to 3,5-Dichloro-4-ethoxybenzaldehyde

The synthesis of this dichlorinated benzaldehyde (B42025) derivative relies on established principles of organic chemistry, beginning with readily available precursors and proceeding through a series of controlled reactions.

A retrosynthetic approach to this compound logically deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection points are the carbon-chlorine, carbon-oxygen (ether), and carbon-carbon (aldehyde) bonds.

Key precursors identified through this analysis often include:

p-Hydroxybenzaldehyde: This serves as a fundamental building block, providing the basic benzaldehyde framework.

Ethylating agents: To introduce the ethoxy group, reagents like ethyl iodide or diethyl sulfate (B86663) are commonly employed.

Chlorinating agents: For the selective addition of chlorine atoms to the aromatic ring, reagents such as sulfuryl chloride or N-chlorosuccinimide are utilized.

A plausible retrosynthetic pathway might start with the formylation of a suitably substituted phenol (B47542) or the chlorination and subsequent ethoxylation of p-hydroxybenzaldehyde.

The synthesis of this compound is typically achieved through a multi-step process. One common strategy involves the following sequence:

Nitration of p-Cresol: This initial step introduces a nitro group, which can later be converted to a hydroxyl group.

Chlorination: The resulting nitrophenol is then subjected to chlorination to introduce the two chlorine atoms at the 3 and 5 positions.

Reduction: The nitro group is reduced to an amino group.

Diazotization and Hydrolysis (Sandmeyer Reaction): The amino group is converted to a hydroxyl group.

Ethylation: The hydroxyl group is then ethylated to form the ethoxy group.

Formylation (e.g., Vilsmeier-Haack or Duff reaction): The final step introduces the aldehyde functionality to yield this compound.

An alternative route can start from 4-ethoxybenzaldehyde (B43997), which is then subjected to dichlorination. vulcanchem.com The choice of reagents and reaction conditions is crucial at each stage to ensure high yields and minimize side products. For instance, the Dakin reaction can be applied to hydroxybenzaldehydes substituted with halogen atoms, such as 3,5-dichloro-4-hydroxybenzaldehyde, to yield the corresponding polyphenols. google.comgoogleapis.com

Table 1: Exemplary Multi-step Synthesis of this compound

| Step | Reaction | Reagents and Conditions |

| 1 | Dichlorination of 4-hydroxybenzaldehyde | SO₂Cl₂ or Cl₂, often with a Lewis acid catalyst |

| 2 | Ethylation of 3,5-dichloro-4-hydroxybenzaldehyde | Ethyl iodide or diethyl sulfate, in the presence of a base like K₂CO₃ |

This table presents a simplified, illustrative synthetic route. Actual laboratory procedures may involve additional purification and optimization steps.

Optimizing the synthesis of this compound involves fine-tuning various parameters to maximize the yield of the desired product while minimizing the formation of isomers and other impurities. Key considerations include:

Stoichiometry of reactants: Precise control over the molar ratios of the starting materials and reagents is essential.

Reaction temperature and time: Each step has an optimal temperature range and duration that must be carefully controlled.

Catalyst selection: The choice of catalyst can significantly influence the rate and selectivity of the reaction.

Solvent effects: The polarity and other properties of the solvent can affect reaction outcomes.

For example, in the chlorination step, the choice of chlorinating agent and catalyst can influence the regioselectivity of the halogenation. Similarly, in the ethylation step, the choice of base and solvent can impact the efficiency of the O-alkylation.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This has led to the exploration of greener alternatives for the synthesis of this compound.

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced waste generation.

C-C Bond Formation: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to form the carbon-carbon bond of the aldehyde group. chemie-brunschwig.ch While not directly applied to the final product, these methods are instrumental in creating key intermediates. For instance, a boronic acid derivative of a dichlorinated ethoxybenzene could be coupled with a suitable formylating agent. Catalytic methods involving cobalt or copper have also been investigated for C-C bond cleavage and formation in related lignin (B12514952) model compounds. researchgate.netresearchgate.net

C-O Bond Formation: Nickel-catalyzed cross-coupling reactions are increasingly used for the formation of carbon-oxygen bonds, providing a milder and more efficient alternative to traditional Williamson ether synthesis for the ethylation step. nih.gov

To minimize the environmental impact of organic solvents, researchers are exploring solvent-free and aqueous-phase reaction conditions.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, often with the aid of microwave irradiation or ball milling, can lead to faster reaction times, higher yields, and easier product isolation. wjbphs.com For example, a study on the synthesis of a Schiff base from 4-ethoxybenzaldehyde demonstrated high yields under solvent-free conditions. researchgate.net

Aqueous-Phase Reactions: Utilizing water as a solvent is a key principle of green chemistry. wjbphs.com While the low solubility of many organic compounds in water can be a challenge, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. Research into the synthesis of related compounds has shown the feasibility of conducting certain reaction steps in water. researchgate.net

Atom Economy and Waste Minimization Strategies

In the synthesis of specialty chemicals like this compound, the principles of green chemistry, particularly atom economy and waste minimization, are of paramount importance. jocpr.comdepaul.edu Atom economy assesses the efficiency of a chemical reaction by quantifying the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comrsc.org The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the product, with no atoms lost to byproducts. rsc.org

Strategies to improve the environmental footprint of synthesizing this compound involve selecting reactions with high atom economy, such as addition and rearrangement reactions. jocpr.com For instance, the formylation of the corresponding phenol is a key step. The Vilsmeier-Haack reaction, a common formylation method, utilizes a formylating agent and phosphoryl chloride, which generates phosphate (B84403) waste. thieme-connect.de Alternative, greener approaches might involve catalytic methods that reduce the generation of stoichiometric waste. depaul.eduarabjchem.org The use of safer, recyclable solvents and energy-efficient reaction conditions, such as microwave irradiation or grinding techniques, can also contribute significantly to waste minimization. semanticscholar.orgvjs.ac.vn

Exploration of Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by its three key functional components: the aldehyde group, the halogenated aromatic ring, and the ethoxy substituent.

Aldehyde Functional Group Transformations (e.g., Reductions, Oxidations, Condensations)

The aldehyde group is the most reactive site on the molecule, readily undergoing a variety of transformations. cymitquimica.com

Reductions: The aldehyde can be selectively reduced to the corresponding primary alcohol, (3,5-Dichloro-4-ethoxyphenyl)methanol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) under ambient conditions.

Oxidations: Conversely, the aldehyde group can be oxidized to a carboxylic acid, forming 3,5-Dichloro-4-ethoxybenzoic acid. This can be accomplished using common oxidizing agents. The parent alcohol, (3,5-Dichloro-4-ethoxyphenyl)methanol, can also be oxidized to either the aldehyde or the carboxylic acid depending on the oxidant and reaction conditions.

Condensations: The aldehyde functionality is a key participant in condensation reactions. A notable example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. It can also undergo condensation reactions with amines and related compounds to form imines (Schiff bases) and hydrazones. nih.govmdpi.comsoeagra.comscirp.orgekb.eg

| Transformation | Reagent/Conditions | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | (3,5-Dichloro-4-ethoxyphenyl)methanol |

| Oxidation | Standard oxidizing agents (e.g., KMnO₄, CrO₃) | 3,5-Dichloro-4-ethoxybenzoic acid |

| Condensation | Primary Amines (R-NH₂) | Schiff Bases (Imines) ekb.eg |

| Condensation | Hydrazines/Hydrazides (R-NHNH₂) | Hydrazones soeagra.com |

Reactions at Halogenated Aromatic Ring Positions (e.g., Nucleophilic Aromatic Substitution)

The benzene (B151609) ring of this compound is substituted with two chlorine atoms, an electron-donating ethoxy group, and an electron-withdrawing aldehyde group. Nucleophilic aromatic substitution (SNAAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the aldehyde group is para to the ethoxy group and meta to the chlorine atoms. The chlorine atoms are ortho and meta to the aldehyde group and ortho to the ethoxy group. The electron-withdrawing aldehyde group does not provide the necessary ortho/para activation for the chlorine atoms to be readily displaced by nucleophiles under standard SNAAr conditions. libretexts.org Therefore, reactions involving the substitution of the chlorine atoms would likely require harsh conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, although this is less common for chlorinated arenes compared to brominated or iodinated ones. masterorganicchemistry.com

Reactivity of the Ethoxy Substituent (e.g., Cleavage, Modification)

The ethoxy group is an ether linkage to the aromatic ring. Cleavage of aryl ethers to yield the corresponding phenol is a possible transformation, though it generally requires strong reagents. Common methods for cleaving aryl ethers include treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Such a reaction on this compound would yield 3,5-Dichloro-4-hydroxybenzaldehyde.

Synthesis of Novel Derivatives and Analogues

The versatile reactivity of the aldehyde group allows for the synthesis of a wide array of derivatives.

Formation of Schiff Bases and Hydrazones

The condensation of this compound with primary amines or hydrazines/hydrazides is a straightforward and efficient method for generating novel derivatives. soeagra.comekb.eg

Schiff Bases: These imine derivatives are formed by reacting the aldehyde with a primary amine, often with acid or base catalysis, and typically involves the removal of water. ekb.egresearchgate.net The reaction of this compound with an aniline (B41778) derivative, for example, would yield a substituted N-benzylideneaniline. The synthesis of Schiff bases can often be achieved using green methodologies, such as carrying out the reaction in water or via grinding, which minimizes solvent waste. semanticscholar.org

Hydrazones: Hydrazones are synthesized through the condensation of the aldehyde with a hydrazine (B178648) or a substituted hydrazine, such as a hydrazide. soeagra.com This reaction is fundamental in organic chemistry and is used to create compounds with a C=N-N moiety. mdpi.comscirp.org These reactions are often high-yielding and can be performed under mild conditions, sometimes accelerated by microwave irradiation. vjs.ac.vn

| Derivative Type | Reactant | General Product Structure | Key Features |

|---|---|---|---|

| Schiff Base | Primary Amine (R-NH₂) | Ar-CH=N-R | Forms an imine (azomethine) bond; widely used in coordination chemistry and as synthetic intermediates. ekb.eginternationaljournalcorner.com |

| Hydrazone | Hydrazine/Hydrazide (R-NHNH₂) | Ar-CH=N-NH-R | Contains a C=N-N linkage; these compounds are known for a range of biological activities. nih.govmdpi.com |

Introduction of Heterocyclic Moieties

The aldehyde group of this compound is a key reactive site, enabling its integration into a wide array of heterocyclic systems through various condensation and cycloaddition reactions. This versatility allows chemists to construct diverse molecular scaffolds, which are often essential for biological activity.

One of the most fundamental transformations is the formation of Schiff bases (imines) through condensation with primary amines. ukm.myresearchgate.net These imines are not only stable compounds in their own right but also serve as crucial intermediates for synthesizing more complex heterocycles. For instance, they can undergo a [2+2] cycloaddition with ketenes in the Staudinger reaction to produce β-lactams (azetidin-2-ones), a core structure in many antibiotic agents. nih.govmdpi.com

Another important method is the Knoevenagel condensation, where this compound reacts with compounds containing active methylene groups. jmchemsci.comrsc.org Reactions with substances like thiazolidine-2,4-dione or hydantoin (B18101) lead to the formation of 5-arylidene derivatives. jmchemsci.comgoogle.com These reactions are pivotal for creating molecules with potential applications in materials science, such as liquid crystals, or with notable pharmacological properties.

Furthermore, this aldehyde is a suitable component in multi-component reactions, which allow for the efficient, one-pot synthesis of complex heterocyclic structures. For example, it can be used in reactions to build pyrimidine (B1678525) or purine (B94841) rings, which are fundamental components of nucleic acids and are prevalent in many biologically active compounds. ukm.myrsc.orgnih.gov Reductive amination is another key strategy, where the aldehyde reacts with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond, directly linking the 3,5-dichloro-4-ethoxyphenyl moiety to a pre-existing heterocyclic system. This method was notably used in the development of inhibitors for Trypanosoma brucei methionyl-tRNA synthetase. nih.gov

The following table summarizes key synthetic reactions for introducing heterocyclic moieties using benzaldehyde derivatives as precursors.

| Reaction Type | Reactant(s) | Resulting Heterocycle | Reference |

| Schiff Base Condensation | Primary Amines | Imine (precursor to other heterocyles) | ukm.myresearchgate.net |

| Staudinger Cycloaddition | Imines, Ketenes | β-Lactam (Azetidin-2-one) | mdpi.com |

| Knoevenagel Condensation | Thiazolidine-2,4-dione | 5-Arylidene-thiazolidine-2,4-dione | jmchemsci.com |

| Knoevenagel Condensation | Hydantoin | 5-Arylidene hydantoin | google.com |

| Multi-component Reaction | Amines, Activated Methylene Compounds | Pyrimidines, Purines | rsc.orgrsc.org |

| Reductive Amination | Amines (e.g., 5-chloro-3H-imidazo[4,5-b]pyridine intermediate) | N-Substituted Heterocycle | nih.gov |

Systematic Structural Modifications for Structure-Property Relationship Studies

The specific arrangement of substituents on this compound makes it an excellent scaffold for systematic structural modifications aimed at understanding structure-activity relationships (SAR) and structure-property relationships (SPR). rsc.org By methodically altering parts of the molecule, researchers can probe the chemical features essential for a desired biological or material property.

The 3,5-dichloro substitution pattern on the phenyl ring is a particularly important feature. This arrangement is frequently employed in medicinal chemistry to enhance binding affinity to biological targets. Research into inhibitors for Trypanosoma brucei, the parasite causing sleeping sickness, identified a 3,5-dichlorophenyl moiety as a key fragment for binding within a specific pocket of the methionyl-tRNA synthetase enzyme. nih.gov Subsequent SAR studies explored replacing this fragment with other groups, such as a 6,8-dichloro-tetrahydroquinoline ring, which led to a significant improvement in potency. nih.gov This highlights how the specific halogen substitution pattern of the parent aldehyde is a critical starting point for optimization. Studies on other molecular classes, like pyrazolines, have also shown that varying the position of dichloro-substituents (e.g., 2,4-dichloro vs. 3,4-dichloro) can markedly impact biological activity, suggesting that the precise placement of chlorine atoms is crucial for interacting with target sites. nih.gov

The ethoxy group at the 4-position offers another site for modification. Altering the length and nature of this alkoxy chain can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. While the 3,5-dichloro-4-ethoxy variant is specific, the general strategy of varying the alkoxy group (e.g., methoxy (B1213986), propoxy) is a common tactic in drug discovery to fine-tune a compound's behavior. jmchemsci.com

Finally, the aldehyde group itself is the reactive handle used to connect the substituted phenyl ring to a variety of other chemical moieties, most often heterocycles. The SAR exploration, therefore, often involves synthesizing a library of compounds where the 3,5-dichloro-4-ethoxyphenyl group is attached to different heterocyclic cores. nih.gov For example, in the development of antimitotic agents, various substituted benzaldehydes are reacted to form imines, which are then converted into a series of β-lactams. The antiproliferative activity of the final compounds is then evaluated, revealing how the combination of the substituted aryl ring and the β-lactam heterocycle influences the desired cellular effect. mdpi.com

The table below illustrates findings from SAR studies where modifications to a core structure containing substituted phenyl rings led to changes in biological activity.

| Original Moiety | Modification | Target/Activity | Result of Modification | Reference |

| 3,5-Dichlorophenyl | Replaced with 6,8-dichloro-tetrahydroquinoline | T. brucei methionyl-tRNA synthetase inhibition | Improved potency (EC₅₀ of 4 nM) | nih.gov |

| 3,5-Dichlorophenyl | Introduction of substituents at the benzylic α-position | T. brucei methionyl-tRNA synthetase inhibition | Loss of potency | nih.gov |

| 3-Chloro-β-lactam | Replaced with 3-Bromo-β-lactam | Antiproliferative effect | 17-fold decrease in activity | mdpi.com |

| p-Sulfonamide (in Celecoxib) | Replaced with Carboxylic Acid (in Pyrazoline derivative) | PDE5 Inhibition | 4-fold improvement in inhibitory activity | nih.gov |

In-Depth Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, the detailed experimental data required to construct an advanced spectroscopic and structural analysis of this compound is not publicly available.

The request specified a detailed article covering advanced Nuclear Magnetic Resonance (NMR) techniques (such as NOESY and COSY), conformational analysis via NMR, and in-depth Vibrational Spectroscopy analysis, including detailed assignments of fundamental vibrational modes and the study of intermolecular interactions through vibrational shifts.

While the existence of this compound is confirmed in chemical supplier databases, and its role as a synthetic precursor is noted , the specific, in-depth research articles that would contain the requisite primary spectroscopic data for a thorough analysis are not found in the public domain. Searches for its CAS number (43171-37-5) combined with spectroscopic terms did not yield any dedicated studies with the necessary detail.

Information is available for related compounds, such as 4-ethoxybenzaldehyde and other substituted benzaldehydes, for which detailed spectroscopic and conformational studies have been published. However, this information cannot be extrapolated to this compound with scientific accuracy.

Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the specified detailed outline for this compound.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy is a powerful technique to probe the electronic structure of molecules. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic aldehydes like 3,5-Dichloro-4-ethoxybenzaldehyde, these absorptions are typically associated with π → π* and n → π* electronic transitions within the benzaldehyde (B42025) chromophore.

Electronic Transitions and Band Gap Analysis

The UV-Vis absorption spectrum of benzaldehyde derivatives is characterized by distinct bands corresponding to electronic transitions within the aromatic ring and the carbonyl group. The primary absorption bands are the result of π → π* transitions, which are typically intense, and weaker n → π* transitions associated with the carbonyl group's non-bonding electrons.

In this compound, the benzene (B151609) ring, carbonyl group (C=O), ethoxy group (-OCH₂CH₃), and chlorine atoms collectively influence the electronic transitions. The ethoxy group acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. Conversely, the electron-withdrawing chlorine atoms can induce a hypsochromic (blue) shift. The net effect on the spectrum is a result of the interplay between these substituents.

The electronic band gap (Eg) is a crucial parameter related to a molecule's electronic conductivity and reactivity. It can be estimated from the onset of the absorption edge in the UV-Vis spectrum. Time-dependent density functional theory (TD-DFT) calculations are also employed to compute the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference of which provides a theoretical value for the band gap. researchgate.net For many organic molecules, these transitions fall in the UV range, indicating a relatively large band gap.

Interactive Table: UV-Vis Absorption Data for Related Benzaldehyde Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Transition Type |

| Benzaldehyde | Hexane | 244, 281, 328 | 15000, 1000, 50 | π → π, π → π, n → π |

| 4-Chlorobenzaldehyde | Ethanol (B145695) | 256 | 16000 | π → π |

| 4-Ethoxybenzaldehyde (B43997) | Ethanol | 285 | 17500 | π → π |

| 2,4-Dichlorobenzaldehyde (B42875) | Methanol (B129727) | 250, 290 | - | π → π |

Note: Data is compiled from typical values for benzaldehyde derivatives. Specific experimental data for this compound may vary.

Photophysical Properties and Fluorescence Characteristics of Derivatives

While many simple benzaldehydes are not strongly fluorescent, their derivatives, particularly Schiff bases, can exhibit significant fluorescence. mdpi.com Schiff bases are formed by the condensation reaction of an aldehyde with a primary amine. This modification extends the π-conjugated system, often leading to enhanced photophysical properties, including fluorescence emission.

The introduction of halogen atoms, as in derivatives of this compound, can influence fluorescence through the heavy-atom effect, which may enhance intersystem crossing and potentially quench fluorescence. However, in certain molecular architectures, halogen bonding can promote aggregation-induced emission. nih.gov The fluorescence characteristics, such as emission wavelength (λem), quantum yield (ΦF), and Stokes shift (the difference between absorption and emission maxima), are highly dependent on the specific structure of the derivative and the solvent environment. nih.govresearchgate.net For instance, Schiff base complexes derived from halogenated salicylaldehydes have been developed as fluorescent probes for detecting ions and changes in pH. nih.gov

Interactive Table: Photophysical Properties of a Representative Fluorescent Schiff Base Derivative

| Derivative | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent |

| Zn-3,5-Cl-saldmpn | ~370 | ~480 | ~110 | - | Various |

Data based on a representative halogenated Schiff base complex, Zn-3,5-Cl-saldmpn, which shows pH-dependent fluorescence. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides the exact mass of a molecule with high precision (typically to four or five decimal places), allowing for the unambiguous determination of its elemental formula. alevelchemistry.co.uk For this compound (C₉H₈Cl₂O₂), the exact mass can be calculated from the sum of the exact masses of its constituent atoms.

In the mass spectrometer, the molecule is ionized to form a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) is detected. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint that helps to elucidate the structure.

For aromatic aldehydes, common fragmentation pathways include:

Loss of a hydrogen radical (M-1): Cleavage of the aldehydic C-H bond results in a very stable acylium ion ([M-H]⁺), which is often the base peak in the spectrum. docbrown.infomiamioh.edu

Loss of the formyl radical (M-29): Cleavage of the bond between the benzene ring and the carbonyl group results in the loss of a •CHO radical, leaving a phenyl cation. miamioh.eduwhitman.edu

Loss of carbon monoxide (M-28 from M-1): The [M-H]⁺ ion can further lose a molecule of carbon monoxide.

Cleavage of the ethoxy group: Fragmentation can also involve the ethoxy substituent, leading to the loss of an ethyl radical (•C₂H₅, M-29) or an ethylene (B1197577) molecule (C₂H₄, M-28).

Interactive Table: Predicted HRMS Fragmentation of this compound

| Fragment Description | Proposed Formula | Calculated m/z |

| Molecular Ion | [C₉H₈Cl₂O₂]⁺• | 218.9901 |

| Loss of H• | [C₉H₇Cl₂O₂]⁺ | 217.9823 |

| Loss of •CHO | [C₈H₇Cl₂O]⁺ | 190.9898 |

| Loss of •C₂H₅ | [C₇H₃Cl₂O₂]⁺ | 189.9486 |

| Phenyl cation from M-CHO | [C₆H₃Cl₂]⁺ | 144.9639 |

Crystallographic Investigations

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the molecular structure of crystalline solids. nih.govspringernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of each atom in the crystal lattice. This allows for the absolute determination of bond lengths, bond angles, and torsional angles.

Interactive Table: Representative Crystallographic Data for a Dichlorobenzaldehyde Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.0681 |

| b (Å) | 29.7679 |

| c (Å) | 11.4545 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2410.06 |

| Z (molecules/unit cell) | 4 |

Data from N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium)amine chloride, a related Schiff base derivative of dichlorobenzaldehyde. scichemj.org

Analysis of Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are critical in determining the crystal's stability, melting point, and other physical properties. nih.gov

In the solid state of this compound, several types of interactions are expected:

Hydrogen Bonding: Weak C-H···O hydrogen bonds are common in benzaldehyde derivatives, where a hydrogen atom from a benzene ring or an alkyl group interacts with the electronegative oxygen atom of a carbonyl or ethoxy group on an adjacent molecule. nih.govrsc.org These interactions often form synthons that guide the assembly of molecules into larger networks.

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, chlorine) interacts with a nucleophilic site, such as an oxygen or another halogen atom. rsc.orgsioc-journal.cn Type I (symmetrical) and Type II (bent) halogen-halogen interactions can play a significant role in the crystal packing of chlorinated organic compounds. nih.govrsc.org

π-Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions. These interactions, which can be in a face-to-face or offset arrangement, contribute to the stabilization of the crystal lattice. nih.govresearchgate.net C-H···π interactions, where a C-H bond points towards the face of a π-system, are also frequently observed. rsc.org

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit varying physical and chemical properties. While dedicated studies on the polymorphism of this compound are not extensively documented in publicly available literature, insights can be drawn from crystal engineering studies of structurally related compounds.

Crystal engineering focuses on the design and synthesis of new crystalline solids with desired properties, based on an understanding of intermolecular interactions. In the case of halogenated benzaldehydes, the crystal packing is significantly influenced by a variety of weak intermolecular forces, including hydrogen bonds, halogen bonds (Cl···Cl and C-H···Cl), and π-π stacking interactions.

Studies on related molecules, such as 3,5-dichloro-2-hydroxybenzaldehyde, reveal a layered crystal structure where molecules are linked by weak C-H···O intermolecular hydrogen bonds. nih.govresearchgate.net In this particular structure, an intramolecular O-H···O hydrogen bond is also observed. nih.govresearchgate.net Unlike some of its brominated analogs, significant π-π stacking interactions were not observed in the crystal packing of 3,5-dichloro-2-hydroxybenzaldehyde. nih.gov Another related compound, 4-(2,4-Dichlorobenzyloxy)-3-ethoxybenzaldehyde, demonstrates trimeric associations through C-H···O interactions. researchgate.net

To illustrate the crystallographic context, the following table presents data for related substituted benzaldehyde derivatives.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 3,5-Dichloro-2-hydroxybenzaldehyde | C₇H₄Cl₂O₂ | Monoclinic | P2₁/c | 8.3359 | 13.884 | 7.2341 | 114.519 | 761.7 | 4 | nih.gov |

| 4-(2,4-Dichlorobenzyloxy)-3-ethoxybenzaldehyde | C₁₆H₁₄Cl₂O₃ | - | - | - | - | - | - | - | - | researchgate.net |

Data for 4-(2,4-Dichlorobenzyloxy)-3-ethoxybenzaldehyde was mentioned, but specific crystallographic parameters were not available in the provided search results.

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques are essential for characterizing the physicochemical properties of a compound, such as its melting point, phase transitions, and thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal endothermic events like melting and boiling, and exothermic events such as crystallization and decomposition. For a crystalline solid like this compound, a sharp endothermic peak on the DSC curve would indicate its melting point. The presence of multiple melting peaks could suggest polymorphism. While specific DSC data for this compound is not detailed in the provided results, analysis of related chalcone (B49325) derivatives using DSC has been reported to determine their melting points. rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. A TGA curve provides information about the thermal stability of a compound and its decomposition profile. The onset temperature of mass loss in a TGA thermogram indicates the temperature at which the compound begins to decompose. Studies on metal complexes derived from related salicylaldehydes have utilized TGA to investigate their thermal decomposition behavior. researchgate.net

The expected thermal analysis data for a stable, crystalline organic compound like this compound would include a distinct melting point and a decomposition temperature range at higher temperatures. The data table below conceptualizes the type of information that would be obtained from DSC and TGA analyses.

| Analysis | Parameter | Description | Expected Observation for this compound |

| DSC | Melting Point (Tₘ) | The temperature at which the solid phase transitions to a liquid phase. | A sharp endothermic peak. |

| DSC | Enthalpy of Fusion (ΔH) | The heat absorbed during melting. | The area under the melting peak. |

| TGA | Onset of Decomposition (Tₒ) | The temperature at which significant mass loss begins. | A sharp decrease in the TGA curve. |

| TGA | Residual Mass | The percentage of mass remaining at the end of the analysis. | Indicates the formation of non-volatile decomposition products, if any. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.govnih.gov It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. For 3,5-Dichloro-4-ethoxybenzaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. science.govresearchgate.net The process involves iterative calculations until the forces on the atoms are negligible, resulting in a stable conformation. nih.gov These geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.comwuxiapptec.com A small energy gap suggests high polarizability and a greater ease of electronic excitation, indicating higher chemical reactivity. researchgate.net For substituted benzaldehydes, the HOMO is typically localized on the aromatic ring and the ethoxy group, while the LUMO is often centered on the carbonyl group and the ring. The calculated energies of these orbitals and the resulting energy gap provide a quantitative measure of the molecule's electronic characteristics. irjweb.comnih.gov

Table 1: Representative Frontier Molecular Orbital Data Note: The following data is illustrative, based on typical DFT calculations for substituted benzaldehydes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow denote areas with intermediate or near-zero potential. researchgate.net For this compound, the MEP map would show a high negative potential (red) around the carbonyl oxygen atom due to its lone pairs, making it a site for electrophilic interaction. The aldehydic proton and the regions near the chlorine atoms would likely show a positive potential (blue), indicating them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Note: This table presents hypothetical but representative interactions for the title compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O(ethoxy) | π(C-C)ring | 20.5 |

| LP(3) Cl | σ(C-C)ring | 5.8 |

| π(C-C)ring | π*(C=O) | 15.2 |

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequency calculations are instrumental in the assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. researchgate.netmdpi.com These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. sci-hub.se A detailed comparison allows for the unambiguous assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes include the C=O stretching of the aldehyde, C-Cl stretching, C-O-C stretching of the ether linkage, and various aromatic C-H and C=C vibrations. researchgate.netnih.gov

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) Note: Experimental data is based on typical ranges for the functional groups listed.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1695 | 1700-1680 | Aldehyde C=O stretch |

| ν(C-Cl) | 750 | 800-600 | C-Cl stretch |

| νas(C-O-C) | 1250 | 1275-1200 | Asymmetric ether stretch |

| νs(C-O-C) | 1040 | 1075-1020 | Symmetric ether stretch |

| ν(C-H)aldehyde | 2850 | 2880-2800 | Aldehyde C-H stretch |

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can also predict various spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C chemical shifts. sigmaaldrich.comchemistrysteps.com These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental data to aid in spectral assignment and structure confirmation. carlroth.com

For UV-Visible spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f). researchgate.net These calculations help in understanding the electronic transitions occurring within the molecule, such as n→π* and π→π* transitions, which are responsible for the absorption of UV or visible light. msu.eduscience-softcon.de For this compound, the π→π* transitions involving the conjugated system of the benzene (B151609) ring and the carbonyl group are expected to be the most intense.

Table 4: Predicted Spectroscopic Data Note: The data presented is illustrative of typical results from theoretical calculations.

| Spectroscopy | Parameter | Predicted Value | Transition/Assignment |

|---|---|---|---|

| ¹H NMR | δ (Haldehyde) | 9.8 ppm | Aldehyde proton |

| δ (Haromatic) | 7.7 ppm | Aromatic protons | |

| ¹³C NMR | δ (C=O) | 190 ppm | Carbonyl carbon |

| δ (C-Cl) | 130 ppm | Carbon attached to chlorine | |

| UV-Vis | λmax1 | 285 nm | π→π |

| λmax2 | 330 nm | n→π |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecules, including their conformational changes and interactions with the environment. longdom.org

The conformational flexibility of this compound is primarily determined by the rotation around the C-C bond connecting the aldehyde group to the benzene ring and the C-O bonds of the ethoxy group. The presence of two bulky chlorine atoms at the 3 and 5 positions can sterically hinder the rotation of the aldehyde and ethoxy groups.

Theoretical studies on halobenzaldehydes have shown that the rotational barriers and the preferred conformations are influenced by a combination of steric and electronic effects. mdpi.com For this compound, it is expected that the aldehyde group will prefer a planar conformation with the benzene ring to maximize π-conjugation. The ethoxy group will likely adopt a conformation that minimizes steric clashes with the adjacent chlorine atoms.

The behavior of this compound in solution is influenced by its interactions with solvent molecules. Solvation can affect the conformational equilibrium, electronic properties, and reactivity of the molecule. frontiersin.org

MD simulations can be used to model the solvation of this compound in different solvents. In polar solvents, the molecule is expected to form dipole-dipole interactions through its polar aldehyde group and the ether oxygen. In nonpolar solvents, van der Waals interactions will be dominant. The chlorine atoms can also participate in halogen bonding, a type of non-covalent interaction that can influence the molecule's aggregation and binding properties.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. google.com These models are valuable tools for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. jmaterenvironsci.com

The first step in developing a QSAR/QSTR model is to calculate a set of molecular descriptors that capture the essential electronic and structural features of the molecules under study. scispace.com For aromatic aldehydes like this compound, these descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule and can be calculated using quantum chemical methods. Examples include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons.

Dipole moment: This descriptor quantifies the polarity of the molecule.

Partial atomic charges: These describe the distribution of charge within the molecule.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule (the molecular graph). They encode information about the size, shape, and branching of the molecule. Examples include:

Molecular connectivity indices: These indices describe the degree of branching in the molecular skeleton.

Wiener index: This is a distance-based topological index.

Extended Topochemical Atom (ETA) indices: These indices consider the electronic and topological environment of each atom. nih.gov

Studies on the toxicity of aromatic aldehydes have successfully used a combination of electronic and topological descriptors to build predictive models. jmaterenvironsci.comnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR/QSTR Studies of Aromatic Aldehydes

| Descriptor Type | Specific Descriptor | Information Encoded |

| Electronic | HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability | |

| Dipole Moment | Molecular polarity | |

| Topological | Molecular Connectivity Index (χ) | Molecular branching and size |

| Wiener Index (W) | Molecular compactness | |

| ETA Indices | Atomic and electronic environment |

Once a set of molecular descriptors has been calculated for a series of compounds with known activity or toxicity, a statistical method is used to develop a mathematical model that relates the descriptors to the observed property. google.com Common statistical methods used in QSAR/QSTR include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (e.g., toxicity) and a set of independent variables (the molecular descriptors). researchgate.net

Partial Least Squares (PLS): This is a regression method that is well-suited for handling datasets with a large number of correlated descriptors. nih.gov

Artificial Neural Networks (ANN): These are non-linear models inspired by the structure of the human brain. researchgate.net

The predictive ability of a QSAR/QSTR model must be rigorously validated to ensure its reliability. google.com Validation is typically performed using both internal and external validation techniques:

Internal Validation: This involves assessing the model's performance on the same data that was used to build it. Common methods include:

Leave-one-out (LOO) cross-validation: In this method, a single compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. mdpi.com

y-randomization: The biological activity values are randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model indicates that the original model is not due to chance correlation.

External Validation: This involves assessing the model's ability to predict the activity of a set of compounds that were not used in the model development process (the test set). google.com The predictive performance is often evaluated using the squared correlation coefficient between the predicted and observed activities for the test set (R²_pred).

Robust QSAR/QSTR models for the toxicity of aromatic aldehydes have been developed and validated using these statistical methods, demonstrating the potential to predict the environmental and biological effects of compounds like this compound. researchgate.netnih.govnih.gov

Applicability Domain Analysis for Novel Analogues

In the development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, the Applicability Domain (AD) is a critical concept that defines the chemical space in which the model can make reliable predictions. nih.gov For novel analogues of this compound, an AD analysis ensures that the predictions of their biological activity or properties are trustworthy. nih.gov The goal of AD estimation is to flag compounds for which the model's predictions may be unreliable because they differ significantly from the compounds used to train the model. nih.gov

The process involves establishing a quantitative relationship between the structural features (descriptors) of a series of aromatic aldehydes and their measured activity, such as toxicity. jmaterenvironsci.comresearchgate.net Once a model is built, its AD is determined using various methods. One common technique is the William's plot, which visualizes the standardized residuals versus the leverage values of the compounds. researchgate.net This allows for the detection of response outliers (compounds with poorly predicted values) and structural outliers (compounds with unique structures compared to the training set). researchgate.net For any newly designed analogue of this compound, its leverage would be calculated to see if it falls within the defined domain of the established model. This ensures that any predicted activity for the new analogue is considered an interpolation rather than a less certain extrapolation. nih.gov

Molecular Docking and Receptor Interaction Modeling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. umich.edu This modeling is instrumental in identifying potential biological targets for compounds like this compound and elucidating the specific interactions that stabilize the ligand-receptor complex. researchgate.netbmrat.org

Ligand-Protein Binding Affinity Predictions

A primary output of molecular docking simulations is the prediction of ligand-protein binding affinity, often expressed as a docking score in units of energy (e.g., kcal/mol) or as a predicted inhibitory constant (Ki). researchgate.net A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein. unpad.ac.id

While specific docking studies for this compound are not extensively documented, studies on structurally similar compounds provide valuable insights into its potential binding affinities with various protein targets. For instance, derivatives of the closely related 4-ethoxybenzaldehyde (B43997) have been evaluated as cholinesterase inhibitors. researchgate.net Similarly, other benzaldehyde (B42025) derivatives have been docked against targets like the Dengue virus protease and tubulin, showing the versatility of this chemical scaffold. unpad.ac.idmdpi.com The predicted binding affinities for these related compounds suggest that this compound could exhibit significant interactions with a range of biological macromolecules.

| Analogue/Derivative Structure | Putative Protein Target | Predicted Binding Affinity (Docking Score, kcal/mol) |

| 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one | Dengue Virus Type 2 (DEN2) NS2B/NS3 Protease | -6.40 |

| 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Analogue 10n) | β-tubulin (Colchicine binding site) | -8.2 |

| Thiosemicarbazone derivative of 4-ethoxybenzaldehyde (Analogue 19) | Acetylcholinesterase (AChE) | Not specified, but noted for strong interactions |

This table presents data from molecular docking studies on compounds structurally related to this compound to infer its potential binding characteristics.

Identification of Putative Molecular Targets and Binding Sites

Molecular docking not only predicts binding affinity but also identifies the specific binding site on the protein and the key amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which collectively determine the ligand's specificity and affinity for the target. researchgate.netresearchgate.net

Based on studies of its analogues, several putative molecular targets can be proposed for this compound:

Cholinesterases (AChE and BChE): Derivatives of 4-ethoxybenzaldehyde have been shown to interact with key residues in the active site of acetylcholinesterase (AChE). researchgate.net For one highly active thiosemicarbazone derivative, interactions included a hydrogen bond with Glu202, another hydrogen bond with Ser203, and a pi-bond interaction with Tyr341. researchgate.net

Tubulin: Bridged analogues of Combretastatin A-4, which share a substituted phenyl ring structure, are designed to bind to the colchicine (B1669291) binding site of β-tubulin. mdpi.com Docking studies of these analogues show interactions with residues such as Cys241, Leu248, Ala316, and Val318, leading to the inhibition of tubulin polymerization. mdpi.com

Dengue Virus Protease: A curcumin (B1669340) derivative synthesized from 4-methoxybenzaldehyde (B44291) demonstrated strong binding interactions with the DEN2 NS2B/NS3 protease, a key enzyme in the viral replication cycle. unpad.ac.id

These in silico findings highlight the potential for this compound to interact with a variety of important biological targets, driven by the specific electronic and steric properties conferred by its dichloro and ethoxy substitutions.

| Putative Molecular Target | Key Interacting Amino Acid Residues (from analogue studies) | Type of Interaction |

| Acetylcholinesterase (AChE) | Glu202, Ser203, Tyr341 | Hydrogen Bond, π-π Stacking |

| β-tubulin | Cys241, Leu248, Ala316, Val318 | Hydrogen Bond, Hydrophobic Interaction |

| DEN2 NS2B/NS3 Protease | His51, Asp75, Ser135 | Hydrogen Bond, Hydrophobic Interaction |

This table summarizes potential molecular targets and key binding site interactions for this compound, as inferred from studies on its structural analogues.

Mechanistic Biological Activity Studies in Vitro and in Silico Focus

Investigation of Specific Molecular Targets and Pathways

The 3,5-dichloro-4-alkoxy-substituted phenyl ring, a core component of 3,5-Dichloro-4-ethoxybenzaldehyde, is a recurring motif in the design of various enzyme inhibitors. While direct enzymatic inhibition data for this compound is not extensively detailed, its structural analogues have been central to the development of potent inhibitors for critical biological targets.

For instance, research into inhibitors for Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), an essential enzyme for the parasite that causes Human African trypanosomiasis, has utilized the 3,5-dichlorobenzyl group as a key fragment for binding within the enzyme's "enlarged methionine pocket" (EMP). nih.gov The optimization of these inhibitors involved modifying this fragment, leading to the synthesis of an analogue where the 3,5-dichlorophenyl moiety was replaced by a 3,5-dichloro-2-ethoxy phenyl group, underscoring the relevance of the dichlorinated and ether-linked phenyl structure for enzymatic interaction. nih.gov

Furthermore, related benzaldehyde (B42025) derivatives have shown inhibitory activity against other enzymes. For example, various 4-substituted benzaldehydes are known to be competitive inhibitors of mushroom tyrosinase. google.com The structural framework of this compound suggests it may act as an inhibitor or modulator of certain enzymes, potentially through interactions within hydrophobic pockets and the formation of hydrogen bonds. acs.org Some research suggests that related compounds may inhibit enzymes involved in microbial cell wall synthesis.

Receptor binding assays are crucial in vitro methods for quantifying the interaction between a ligand and a receptor, utilizing techniques like radioligand binding, scintillation proximity assays (SPA), and filtration assays to determine binding affinity (Kd) and receptor density (Bmax). nih.govnih.govrevvity.com

The structural components of this compound are found in molecules designed as allosteric modulators for G protein-coupled receptors (GPCRs), such as muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govresearchgate.net For example, 3,5-dichloro-4-methoxybenzaldehyde, a closely related compound, is a synthetic precursor to molecules that modulate M1 muscarinic receptors. researchgate.netnih.gov These receptors are involved in regulating memory and cognitive functions. nih.gov The design of such modulators often incorporates a para-ether substituted benzene (B151609) ring bridged to a heterocyclic system, a structural theme present in this compound. nih.gov In silico molecular docking studies are frequently employed alongside in vitro assays to predict the binding affinities of these ligands to receptor sites, such as Toll-like receptors (TLR7/8). acs.org

The 3,5-dichloro-phenyl moiety is a key pharmacophore in compounds exhibiting significant antiproliferative activity by modulating cellular pathways. This structural element is integral to a class of novel β-lactams (azetidin-2-ones) that are structurally related to the tubulin polymerization inhibitor Combretastatin A-4. mdpi.comnih.gov These compounds exert their effects by targeting the colchicine (B1669291) binding site of tubulin, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov The antiproliferative effects have been demonstrated in various cancer cell lines, including breast cancer (MCF-7). mdpi.comnih.gov

While this compound itself was not directly tested in these studies, its reduced form, (3,5-Dichloro-4-ethoxyphenyl)methanol, has demonstrated cytotoxic properties against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate its potential as an anticancer agent.

Table 1: Cytotoxicity of (3,5-Dichloro-4-ethoxyphenyl)methanol Against Various Cancer Cell Lines

Structure-Activity Relationship (SAR) at the Molecular Level (In Vitro)

The presence and nature of halogen substituents on the phenyl ring are critical determinants of molecular activity. In studies of β-lactam analogues of Combretastatin A-4, the halogen at the C-3 position of the lactam ring significantly influenced antiproliferative potency. mdpi.com

A direct comparison revealed that a single chloro substituent resulted in greater antiproliferative effects in the MCF-7 cell line than a dichloro substitution at the same position. mdpi.com Furthermore, replacing the chloro group with a bromo group led to a decrease in activity, highlighting a specific SAR for halogens in this class of compounds. mdpi.com

Table 2: Influence of Halogen Substituent on Antiproliferative Activity in MCF-7 Cells mdpi.com

In a different context, studies on allosteric modulators of M1 muscarinic receptors found a positive correlation between the steric bulk of halogen substitutions and the allosteric modulation of acetylcholine activity. nih.gov This suggests that the size and electron-withdrawing nature of the chlorine atoms in this compound are crucial for its molecular interactions, likely by influencing binding pocket occupancy and electronic complementarity with the target protein. nih.govrsc.org

The ethoxy group at the para-position of the benzaldehyde ring plays a significant role in modulating binding affinity and biological activity. This group can participate in hydrophobic interactions within the binding site of a target protein. acs.org In a comparative analysis of related compounds, (3,5-Dichloro-4-methoxyphenyl)methanol (with a methoxy (B1213986) group) showed moderate antimicrobial activity, whereas (3,5-Dichloro-4-ethoxybenzoic acid) exhibited higher antibacterial activity, indicating that the nature of the alkoxy group and the functional group at position 1 are both important for biological function.

The selection of an ethoxy group over a methoxy group can be a deliberate design choice to optimize potency. For instance, in the development of N-acyl hydrazone compounds with antiproliferative activity, the presence of a p-methoxy phenyl group was found to be crucial for inducing cytotoxicity and selectivity against the MCF-7 cancer cell line. acs.org Similarly, vanillin (B372448) derivatives where the ethoxy group is present at the fourth position of the phenyl ring are explored for their activity against P. falciparum. jddtonline.info These findings suggest that the ethoxy group of this compound is likely a key contributor to its binding affinity, providing essential hydrophobic contacts within a receptor or enzyme active site. acs.org

Impact of Aldehyde Functionality on Biological Processes

The aldehyde group is a key structural feature of this compound, playing a crucial role in its chemical reactivity and biological interactions. Aldehydes are known to be reactive functional groups capable of forming covalent bonds with nucleophilic sites on biological macromolecules, such as proteins and enzymes. researchgate.net This reactivity is fundamental to their biological effects.

In a broader chemical context, the aldehyde functionality serves as a versatile synthetic handle. For instance, the aldehyde group on related benzaldehydes is often the starting point for the synthesis of more complex molecules with significant biological activities, such as Schiff bases, chalcones, and hydrazones. researchgate.netresearchgate.nettudublin.ie The condensation of benzaldehyde derivatives with other chemical moieties can lead to compounds with enhanced antimicrobial, anticancer, or anti-inflammatory properties. tandfonline.comnih.gov Specifically, chlorinated aldehydes are recognized as strong alkylating agents that can inactivate biomolecules like enzymes and DNA. frontiersin.org

Mechanisms of Antimicrobial Action (In Vitro)

The antimicrobial potential of this compound can be inferred from its structural characteristics and data from analogous compounds. The presence of chlorine atoms on the phenyl ring often enhances antimicrobial activity. The likely mechanisms include disruption of microbial membranes and inhibition of vital enzymes.

Bacterial Cell Membrane Disruption

A common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane, which is vital for maintaining cellular integrity and function. scispace.com While direct studies confirming this mechanism for this compound are not available, the general principle is well-established for various antimicrobial agents, including certain peptides and polyphenols. scispace.com These agents typically interact with the lipid bilayer of the cell membrane, leading to increased permeability, depolarization, leakage of intracellular contents, and ultimately, cell death. scispace.comresearchgate.net

For example, studies on the simple aromatic compound benzaldehyde have shown that it can cause bacterial cell lysis, indicating a membrane-disruptive capability. researchgate.net The lipophilic nature of the benzene ring in this compound, further enhanced by the two chlorine atoms, would facilitate its interaction with and potential insertion into the lipid-rich bacterial membrane, suggesting that membrane disruption is a plausible mechanism of action.

Inhibition of Essential Microbial Enzymes

The inactivation of essential microbial enzymes is another primary mechanism through which antimicrobial agents exert their effects. The aldehyde group of this compound is highly electrophilic and can react with nucleophilic residues, such as the sulfhydryl groups of cysteine or the amino groups of lysine, within the active sites of enzymes. researchgate.net This covalent modification can lead to irreversible enzyme inhibition, disrupting critical metabolic pathways necessary for microbial survival.

Research on a closely related compound, (3,5-dichloro-4-ethoxyphenyl)methanol, suggests that it may inhibit enzymes involved in the synthesis of the microbial cell wall. google.com Furthermore, derivatives of other substituted benzaldehydes have been shown to inhibit a wide range of enzymes. doi.org Given that chlorinated aldehydes are known to be potent alkylating agents capable of inactivating enzymes, it is highly probable that this compound shares this mode of action. frontiersin.org

Comparison of Antibacterial and Antifungal Efficacy

While specific minimum inhibitory concentration (MIC) data for this compound is not prevalent in the literature, studies on its close structural analogs provide significant insight into its likely antimicrobial spectrum. Research on 3,5-dichloro-4-methoxybenzaldehyde, which differs only by a methyl group instead of an ethyl group in the alkoxy chain, has demonstrated notable efficacy against both plant-pathogenic bacteria and fungi. This suggests that the core dichlorinated benzaldehyde structure is effective against a range of microbes.

The study on the methoxy analog found it significantly inhibited bacterial colonization at a concentration of 10 µg/ml and was even more potent against fungi, inhibiting conidial germination at concentrations as low as 0.1–1 µg/ml when applied as a vapor. Additionally, the related alcohol, (3,5-dichloro-4-ethoxyphenyl)methanol, has shown activity against both bacteria and the fungus Candida albicans. google.com

The available data for these related compounds are summarized in the tables below, offering a comparative look at their potential efficacy.

Table 1: In Vitro Antimicrobial Activity of 3,5-Dichloro-4-methoxybenzaldehyde (Vapor) Data sourced from a study on the volatile compounds from Porostereum spadiceum.

| Microbial Type | Effect | Concentration |

| Bacteria | Inhibition of Colonization | 10 µg/ml |

| Fungi | Inhibition of Conidial Germination | 0.1–1 µg/ml |

Table 2: Minimum Inhibitory Concentrations (MICs) for (3,5-Dichloro-4-ethoxyphenyl)methanol Data from in vitro studies on the antimicrobial effects of the related alcohol compound. google.com

| Pathogen | Microbial Type | MIC (mg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 0.5 |

| Escherichia coli | Gram-negative Bacteria | 1.0 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 2.0 |

| Candida albicans | Fungus | 0.25 |

These findings suggest that compounds in this chemical class possess broad-spectrum antimicrobial properties, with particularly strong antifungal potential. The higher potency against fungi compared to bacteria observed for the methoxy analog indicates that this compound may also exhibit more pronounced antifungal than antibacterial effects.

Applications in Advanced Materials and Chemical Sciences

Role as a Synthetic Building Block for Complex Molecules

As a substituted benzaldehyde (B42025), 3,5-Dichloro-4-ethoxybenzaldehyde is a readily available building block for constructing more intricate molecular architectures. The aldehyde group provides a reactive site for a multitude of chemical transformations, while the chloro and ethoxy groups modulate the reactivity and confer specific properties to the resulting derivatives.

This compound serves as a key intermediate in the synthesis of specialty and fine chemicals, which are pure, single substances produced in limited quantities for specific, high-value applications, including pharmaceuticals and agrochemicals. cphi-online.com The term "fine chemical" designates compounds produced to a high specification, often as intermediates for more complex products. cphi-online.comthermofisher.com For instance, substituted benzaldehydes are crucial in creating active pharmaceutical ingredients (APIs). cphi-online.comgoogle.com The structural motifs present in this compound are found in various biologically active compounds. For example, purine (B94841) derivatives, which can function as dual-target anticancer agents, have been synthesized using 4-ethoxybenzaldehyde (B43997) in condensation reactions. rsc.org The presence of halogen atoms, like the two chlorine atoms in this compound, is a common feature in many pharmaceutical and specialty chemicals, often enhancing their biological activity.

| Derivative Class | Precursor Example | Application Area | Reference |

| Purine Derivatives | 4-Ethoxybenzaldehyde | Anticancer Agents | rsc.org |

| Pharmaceutical Intermediates | 3-Ethoxy-4-methoxybenzaldehyde | Psoriasis Treatment (Apremilast) | google.com |

| Chitosan-Schiff Bases | 3,5-Dichlorobenzaldehyde | Antimicrobial Materials | |

| Benzimidazoles | 3,5-Dichlorobenzaldehyde | Antimicrobial Agents |

The development of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) represents a significant area of modern materials science. dovepress.cominnovationnewsnetwork.com These materials are constructed from metal ions or clusters linked together by organic molecules (ligands). This compound can serve as an intermediate in the synthesis of the sophisticated organic ligands required for these frameworks. bldpharm.com

The aldehyde functionality allows for its modification into various linker groups, such as carboxylates or nitrogen-containing heterocycles, which are commonly used to coordinate with metal centers in MOFs. dovepress.comnih.gov For example, ligands are often derived from aromatic carboxylic acids or molecules with multiple coordination sites. dovepress.comscisupplies.eu The synthesis of MOFs can be influenced by factors such as the choice of organic linker, solvent, and even the presence of gases like oxygen, which can be crucial when using redox-active ligands. innovationnewsnetwork.comresearchgate.net The specific substituents on the benzaldehyde ring influence the resulting framework's pore size, geometry, and chemical properties, tailoring it for applications in gas storage, catalysis, and sensing. innovationnewsnetwork.comresearchgate.net

Integration into Advanced Materials

The unique combination of functional groups in this compound enables its direct or indirect integration into various advanced materials, imparting specific optical, electronic, and structural properties.

Fluorescent molecules, or fluorophores, are essential components in sensing, imaging, and optoelectronics. nih.gov Substituted benzaldehydes are frequently used as precursors for fluorescent dyes and probes. nih.gov The aldehyde group can react with other molecules, such as hydrazines or amines, to form Schiff bases, a common reaction in the synthesis of fluorescent compounds like phenylhydrazones and BINOL-based probes. nih.govrsc.org

Research has shown that the introduction of electron-withdrawing groups, such as chlorine atoms, can significantly influence the fluorescence behavior of a molecule. rsc.org For instance, a phenylhydrazone derived from 2,4-dichlorobenzaldehyde (B42875) exhibited good fluorescence intensity, a phenomenon attributed to the redistribution of electron density and the potential for anion-π interactions. rsc.org Similarly, chiral fluorescent probes based on BINOL (1,1'-Bi-2-naphthol) derivatives containing an aldehyde group have been successfully synthesized for the enantioselective recognition of amino acids like arginine. nih.gov These probes work by forming a complex with the target amino acid, leading to a detectable change in their fluorescence properties. nih.gov The dichlorinated and ethoxylated structure of this compound makes it a promising candidate for designing new fluorescent probes with tailored sensitivities and selectivities.

| Fluorescent System | Precursor Type | Key Reaction | Application | Reference |

| Phenylhydrazones | Dichlorobenzaldehyde | Condensation with Hydrazine (B178648) | Fluorescent Materials | rsc.org |

| BINOL-based Probes | Aldehyde-substituted BINOL | Schiff Base Formation | Chiral Amino Acid Recognition | nih.gov |

| aza-BODIPY Dyes | Dichloro-substituted Phenols | N/A (Tuning) | Molecular Imaging | core.ac.uk |

| Dihydropyridines (DHPs) | Aldehydes | Multi-component Condensation | Mitochondrial Staining | nih.gov |

The properties that make this compound derivatives suitable for fluorescence also make them relevant for optoelectronics and sensing technologies. innovationnewsnetwork.comuni-mysore.ac.in Optoelectronic devices rely on materials that can interact with light, and the tunable electronic structure of molecules derived from this benzaldehyde is advantageous. For example, related dichlorophenyl derivatives have been studied in the context of optoelectronics. uni-mysore.ac.in

In sensing, the aldehyde group can be a reactive site for detecting specific analytes. Colorimetric sensors for aldehydes and ketones have been developed based on their reaction with nucleophiles like amines, which results in a visible color change. researchgate.net While this compound is an aldehyde itself, its derivatives can be used to create sensors for other substances. The development of fluorescent probes, as discussed previously, is a key application in sensing technology, allowing for the highly sensitive detection of specific ions or biomolecules. nih.govcore.ac.uk

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. beilstein-journals.org this compound and its derivatives are well-suited to participate in and direct these assemblies.

The chlorine atoms can engage in halogen bonding, a directional interaction that can be used as a "synthon" or building block in crystal engineering to create specific architectures. acs.org The ethoxy group's oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. asianpubs.orgresearchgate.net

A notable example involves a copper(II) complex synthesized with a ligand derived in part from 2-hydroxy-3,5-dichlorobenzaldehyde. asianpubs.org In the crystal structure of this complex, intermolecular C-H···O and C-H···Cl hydrogen bonds, along with π-π stacking interactions, link the individual complex molecules into an infinite 2D layer supramolecular structure. asianpubs.org This demonstrates how the specific functional groups inherited from the benzaldehyde precursor dictate the assembly of the final coordinated structure. Such controlled assemblies are fundamental to creating new materials with unique catalytic, magnetic, or porous properties. beilstein-journals.orgasianpubs.org

| Interaction Type | Participating Group(s) | Resulting Structure | Reference |

| Hydrogen Bonding | C-H, O, Cl | 2D Layered Supramolecular Structure | asianpubs.org |

| π-π Stacking | Benzene (B151609) Rings | 2D Layered Supramolecular Structure | asianpubs.org |

| Halogen Bonding | Chlorine Atoms | Defined Crystal Synthons (e.g., X3) | acs.org |

| Metal Coordination | Deprotonated Phenolic Oxygen, Imine Nitrogen | Mononuclear Complexes, Polymeric Networks | beilstein-journals.orgasianpubs.org |

Analytical Chemistry Applications

Use as a Standard Reference Material in Analytical Methods

This compound serves as a standard reference material in various analytical methodologies. Chemical suppliers often provide this compound with a high degree of purity, which is verified through techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC). bldpharm.com The availability of such well-characterized material is crucial for its use as a standard in both qualitative and quantitative analyses.